

# Spectroscopic data of 2,7-Dimethylnaphthalene

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## Compound of Interest

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## An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethylnaphthalene

This guide provides a comprehensive overview of the key spectroscopic data for **2,7-Dimethylnaphthalene** (CAS No: 582-16-1), a significant aromatic hydrocarbon used in various research and industrial applications, including as a fragrance ingredient and a starting material for dyes and pharmaceuticals.[1][2] The document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information.

## Molecular Structure and Properties

**2,7-Dimethylnaphthalene** is a polycyclic aromatic hydrocarbon with the chemical formula  $C_{12}H_{12}$  and a molecular weight of approximately 156.22 g/mol.[3][4][5] Its structure consists of a naphthalene core with two methyl groups attached at the 2 and 7 positions.

## Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,7-Dimethylnaphthalene**. The following sections present quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

### Mass Spectrometry (MS)

Mass spectrometry for **2,7-Dimethylnaphthalene** is typically performed using Electron Ionization (EI), which provides information about the molecular weight and fragmentation pattern of the molecule. The data confirms the molecular formula  $C_{12}H_{12}$ . [3]

m/z	Relative Intensity	Assignment
156	100%	[M] <sup>+</sup> (Molecular Ion)
141	~50%	[M-CH <sub>3</sub> ] <sup>+</sup>
115	~20%	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from NIST Mass Spectrometry Data Center and Organic Syntheses Procedure.

[\[3\]](#)[\[6\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>).

[\[6\]](#)[\[7\]](#)

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for the methyl and aromatic protons, confirming the symmetry of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.65	Doublet	2H	8.0	H-4, H-5
7.50	Singlet	2H	-	H-1, H-8
7.22	Doublet	2H	8.0	H-3, H-6
2.49	Singlet	6H	-	-CH <sub>3</sub>

Data recorded on a 250 MHz spectrometer in CDCl<sub>3</sub>.[\[6\]](#)

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum identifies the unique carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
135.4	C-2, C-7
134.0	C-4a, C-8a (quaternary)
130.0	C-4, C-5
127.4	C-1, C-8
126.3	C-3, C-6
21.7	-CH <sub>3</sub>

Data recorded on a 62.9 MHz spectrometer in CDCl<sub>3</sub>.<sup>[6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2,7-Dimethylnaphthalene** is characterized by absorptions corresponding to aromatic C-H bonds, aromatic C=C bonds, and aliphatic C-H bonds of the methyl groups.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch (methyl groups)
~1600	Medium	Aromatic C=C Ring Stretch
~1500	Medium	Aromatic C=C Ring Stretch
900-675	Strong	Aromatic C-H Bend (out-of-plane)

Characteristic absorption ranges based on spectra available from the NIST Chemistry WebBook and PubChem.<sup>[4][5][8]</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for obtaining high-quality spectroscopic data for an aromatic solid like **2,7-Dimethylnaphthalene**.

## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** A small quantity of solid **2,7-Dimethylnaphthalene** is introduced into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation (molecular ion,  $[M]^+$ ).
- **Analysis:** The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or ion trap). The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum. The instrument is tuned and calibrated using a known standard prior to analysis.<sup>[9]</sup>

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Approximately 5-20 mg of **2,7-Dimethylnaphthalene** is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.<sup>[10]</sup> The solution is vortexed to ensure it is homogeneous.
- **Transfer:** The solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring a liquid height of about 4-5 cm.<sup>[10][11]</sup>
- **Data Acquisition:** The NMR tube is cleaned, placed in a spinner turbine, and inserted into the NMR spectrometer.
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.
- **Experiment Execution:** Standard pulse sequences for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are executed. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For

$^{13}\text{C}$  NMR, a greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[10\]](#)

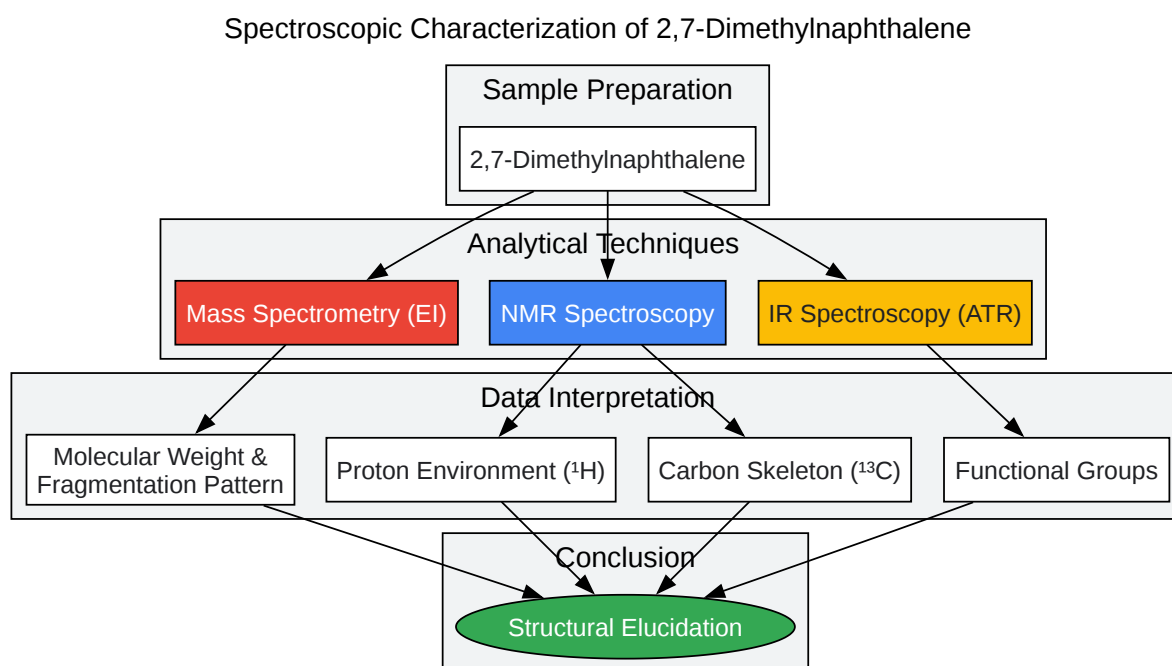
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected. This accounts for any atmospheric or instrumental interferences.[\[12\]](#)
- Sample Application: A small amount of solid **2,7-Dimethylnaphthalene** powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.
- Sample Spectrum Collection: The infrared spectrum of the sample is collected. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[\[12\]](#)
- Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2,7-Dimethylnaphthalene**.



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Caption: Workflow for the structural analysis of **2,7-Dimethylnaphthalene**.

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